molecular formula C10H15NO3S B3088995 3-Methylazetidine benzenesulfonic acid salt CAS No. 1188263-80-0

3-Methylazetidine benzenesulfonic acid salt

Cat. No.: B3088995
CAS No.: 1188263-80-0
M. Wt: 229.30
InChI Key: ZLHDPFLILPUJHJ-UHFFFAOYSA-N
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Description

3-Methylazetidine benzenesulfonic acid salt is a chemical compound with the molecular formula C6H6O3SC4H9N It is known for its unique structure, which includes a four-membered azetidine ring and a benzenesulfonic acid moiety

Scientific Research Applications

3-Methylazetidine benzenesulfonic acid salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for a related compound, Methyl benzenesulfonate, indicates that it is considered hazardous. It can cause skin burns, eye damage, and may cause an allergic skin reaction. It may also cause respiratory irritation . It’s important to handle 3-Methylazetidine benzenesulfonic acid salt with care, using appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazetidine benzenesulfonic acid salt typically involves the reaction of 3-methylazetidine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylazetidine benzenesulfonic acid salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The azetidine ring and benzenesulfonic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.

Mechanism of Action

The mechanism of action of 3-Methylazetidine benzenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The azetidine ring and benzenesulfonic acid moiety contribute to its reactivity and ability to form stable complexes with various substrates. The compound’s effects are mediated through its binding to target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

3-Methylazetidine benzenesulfonic acid salt can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds share the four-membered azetidine ring but differ in their substituents and functional groups.

    Benzenesulfonic acid derivatives: These compounds contain the benzenesulfonic acid moiety but vary in their additional substituents.

The uniqueness of this compound lies in its combination of the azetidine ring and benzenesulfonic acid moiety, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing studies continue to uncover new applications and insights into its mechanism of action, further expanding its utility and importance in science and technology.

Properties

IUPAC Name

benzenesulfonic acid;3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.C4H9N/c7-10(8,9)6-4-2-1-3-5-6;1-4-2-5-3-4/h1-5H,(H,7,8,9);4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDPFLILPUJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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